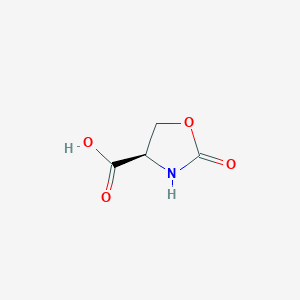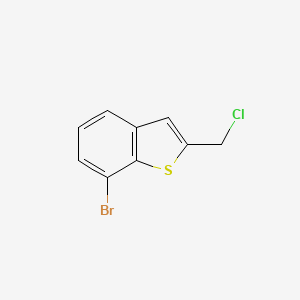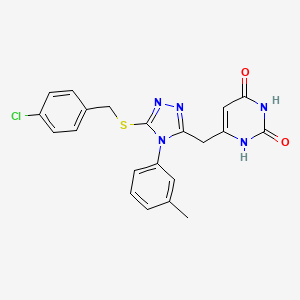![molecular formula C8H4BrF3N4 B2951713 5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole CAS No. 1249252-67-2](/img/structure/B2951713.png)
5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole” is a chemical compound with the molecular weight of 293.05 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H4BrF3N4/c9-4-1-2-5(7-13-15-16-14-7)6(3-4)8(10,11)12/h1-3H,(H,13,14,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 293.05 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
It is known that the trifluoromethyl group (-cf3) in organic compounds often contributes to their biological activity . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its interaction with target proteins .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule , which could potentially impact its bioavailability.
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the stability and reactivity of organoboron compounds, which are often used in suzuki-miyaura coupling reactions, can be influenced by factors such as temperature and the presence of other chemical species .
Advantages and Limitations for Lab Experiments
One advantage of using BTFMT in lab experiments is its selectivity for α5-containing GABA-A receptors. This allows for more precise manipulation of these receptors without affecting other subtypes. However, BTFMT has limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on BTFMT. One area of interest is its potential therapeutic applications for cognitive disorders such as Alzheimer's disease. Another direction is the exploration of its effects on other brain regions and neurotransmitter systems. Additionally, the development of more soluble analogs of BTFMT may improve its utility in lab experiments.
Synthesis Methods
The synthesis of BTFMT involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with sodium azide in the presence of copper(I) iodide. The resulting product is a white crystalline solid that can be purified by recrystallization. The yield of the synthesis is typically around 50%.
Scientific Research Applications
BTFMT has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit a specific subtype of GABA-A receptors, known as α5-containing receptors. These receptors are abundant in the hippocampus, a brain region involved in learning and memory. By selectively inhibiting these receptors, BTFMT may have therapeutic potential for cognitive disorders such as Alzheimer's disease.
Safety and Hazards
properties
IUPAC Name |
5-[4-bromo-2-(trifluoromethyl)phenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N4/c9-4-1-2-5(7-13-15-16-14-7)6(3-4)8(10,11)12/h1-3H,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWUGLSGVHGFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2951632.png)


![2-Benzyl-7-chloro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2951638.png)





![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2951649.png)


